(R)-(4-Methoxyphenyl)(phenyl)methanamine
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Overview
Description
®-(4-Methoxyphenyl)(phenyl)methanamine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a phenylmethanamine structure. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Methoxyphenyl)(phenyl)methanamine typically involves the reaction of ®-phenylglycinol with 4-methoxybenzaldehyde under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of ®-(4-Methoxyphenyl)(phenyl)methanamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-(4-Methoxyphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Imines, oximes
Reduction: Secondary amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
®-(4-Methoxyphenyl)(phenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-(4-Methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-Methoxyphenyl)(phenyl)methanamine
- ®-(4-Hydroxyphenyl)(phenyl)methanamine
- ®-(4-Methoxyphenyl)(methyl)methanamine
Uniqueness
®-(4-Methoxyphenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both methoxy and phenyl groups.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(R)-(4-methoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 |
InChI Key |
MXDBCXKVTJDKNP-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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